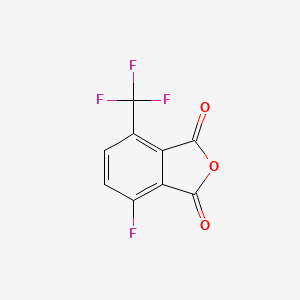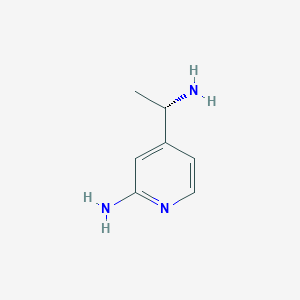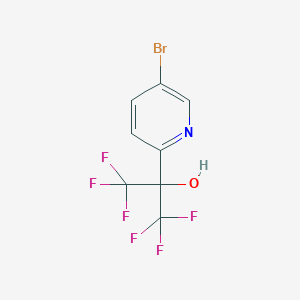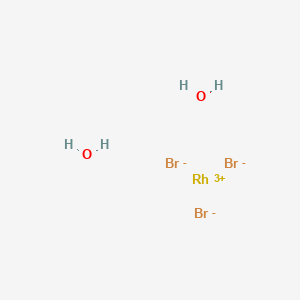![molecular formula C8H8ClN3 B13122021 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride typically involves the condensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the condensation reaction . The reaction is usually carried out under mild conditions, such as room temperature, to obtain the desired product with good yields.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using solid acid catalysts like amorphous carbon-supported sulfonic acid. This method not only enhances the yield but also makes the process more environmentally friendly by reducing the use of hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being studied for their anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the vinyl group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride is unique due to the presence of the vinyl group, which allows for additional chemical modifications and enhances its reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
5-ethenyl-1H-pyrazolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-2-6-3-7-5-10-11-8(7)9-4-6;/h2-5H,1H2,(H,9,10,11);1H |
Clé InChI |
KAQQCOWABVZWRT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=C(NN=C2)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)

![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)



![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

